molecular formula C5H9ClOS B083767 S-Isobutyl chlorothioformate CAS No. 14100-99-3

S-Isobutyl chlorothioformate

Cat. No. B083767
CAS RN: 14100-99-3
M. Wt: 152.64 g/mol
InChI Key: COAWFKOHQQDMBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of S-Isobutyl chlorothioformate is C5H9ClOS . The molecule contains a total of 16 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

While specific chemical reactions involving S-Isobutyl chlorothioformate are not available, it’s known that chlorothioformates are reactive and can participate in a variety of organic reactions. They are often used as reagents for the protection of alcohols and amines.


Physical And Chemical Properties Analysis

S-Isobutyl chlorothioformate has a refractive index of n20/D 1.476 and a density of 1.098 g/mL at 25 °C .

Scientific Research Applications

  • Solvolysis Study : S-Isobutyl chlorothioformate has been studied for its solvolysis behavior in a variety of solvents. The specific rates of solvolysis and the analysis using the extended Grunwald–Winstein equation help in understanding its reactivity and mechanisms in different solvent environments. This is crucial for applications in synthetic chemistry and material science (D’Souza et al., 2011).

  • Medical Imaging : In the field of radiopharmaceuticals, S-Isobutyl chlorothioformate derivatives have been investigated. For instance, the use of ultrasound irradiation technique for the reconstitution of radiopharmaceutical kits, such as technetium 99m 2-methoxy isobutyl isonitrile, is an important development for myocardial perfusion studies (Saadati & Ahmadi, 2016).

  • Drug Discovery : While not directly involving S-Isobutyl chlorothioformate, the general field of drug discovery, which often utilizes various chloroformate compounds in synthetic processes, has evolved significantly with the advent of molecular biology and genomic sciences. The insights from these fields are critical in identifying novel applications and synthesis pathways for compounds like S-Isobutyl chlorothioformate (Drews, 2000).

  • Analytical Chemistry : The compound has relevance in analytical chemistry, particularly in the development of methodologies for the detection and quantification of trace chemicals in various matrices. For example, gas-chromatographic determination of certain chemical warfare agents involves derivatives of S-Isobutyl chlorothioformate (Stan’kov et al., 2003).

  • Neuroscience Research : Studies have also explored the effects of S-Isobutyl chlorothioformate related compounds on neurological functions and pathology, contributing to our understanding of brain chemistry and potential therapeutic approaches for various neurological conditions (Ferimer et al., 1995).

Safety And Hazards

S-Isobutyl chlorothioformate is considered hazardous. It is flammable and harmful if swallowed. It causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled .

properties

IUPAC Name

S-(2-methylpropyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWFKOHQQDMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535356
Record name S-(2-Methylpropyl) carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Isobutyl chlorothioformate

CAS RN

14100-99-3
Record name S-(2-Methylpropyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14100-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Methylpropyl) carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Isobutyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ McAneny, MJ D'Souza… - ABSTRACTS …, 2010 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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